N-Benzyl-3-cyanoazetidine

Descripción general

Descripción

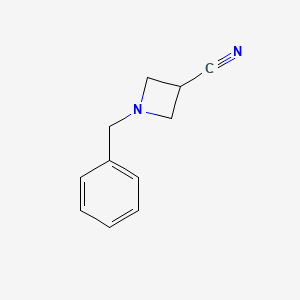

N-Benzyl-3-cyanoazetidine is a synthetic compound with the molecular formula C11H12N2 It is characterized by the presence of a benzyl group attached to a 3-cyanoazetidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzyl-3-cyanoazetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyanoacetic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain consistent quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-3-cyanoazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the cyano group to other functional groups.

Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-3-cyanoazetidine derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

N-Benzyl-3-cyanoazetidine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it and create various derivatives that can be utilized in different chemical reactions. This compound has been employed in the synthesis of azetidine derivatives and other heterocycles, which are critical components in pharmaceutical development .

Case Study: Synthesis of Antimalarial Compounds

Research by Schreiber et al. demonstrated the use of this compound as a precursor in synthesizing antimalarial compounds through palladium-catalyzed reactions. The study highlighted the compound's role in generating functionalized azetidines, which are essential for developing new therapeutics .

Biological Applications

Biological Activity and Interactions

The compound has been investigated for its biological activities, including interactions with various biomolecules. Its cyano group is particularly interesting for biological applications, as it can participate in nucleophilic addition reactions, potentially leading to biologically active products.

Pharmacological Potential

this compound has shown promise in medicinal chemistry as a precursor for drug development. It can be converted into azetidine-3-carboxylic acid derivatives, which are known to exhibit various pharmacological activities. These derivatives have been explored for their potential therapeutic properties against different diseases .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in the synthesis of polymers and other materials that require specific functional groups.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesizing functionalized azetidines for pharmaceuticals |

| Biological Activity | Investigated for interactions with biomolecules | Potential therapeutic properties identified |

| Industrial Applications | Production of specialty chemicals | Suitable for polymer synthesis and other industrial uses |

| Mechanism of Action | Interaction with molecular targets | Modulates enzyme/receptor activity |

Mecanismo De Acción

The mechanism of action of N-Benzyl-3-cyanoazetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- N-Benzyl-2,2-dimethylaziridine

- N-Benzyl-3-cyanoaziridine

- N-Benzyl-3-cyanoazetidine derivatives

Comparison: this compound is unique due to its specific structure and the presence of both benzyl and cyano groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, N-Benzyl-2,2-dimethylaziridine lacks the cyano group, resulting in different reactivity and applications.

Actividad Biológica

N-Benzyl-3-cyanoazetidine is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of azetidine derivatives with cyanide sources. One common method involves the reaction of N-benzyl-3-hydroxylazetidine with an alkylsulfonyl halide followed by treatment with a cyanide in the presence of a phase transfer catalyst . The general synthetic route can be summarized as follows:

- Starting Materials : N-benzyl-3-hydroxylazetidine.

- Reagents : Alkylsulfonyl halide (e.g., mesyl chloride), potassium cyanide, phase transfer catalyst.

- Conditions : Reaction at elevated temperatures (50-55°C) under controlled conditions.

- Yield : High yields reported in various studies.

2.1 Antioxidant Properties

Recent studies have highlighted the antioxidant capacity of azetidine derivatives, including this compound. Antioxidant activity is typically assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging .

| Compound | DPPH Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 93.75 | 7.12 |

| Standard (BHA) | 90.00 | 8.50 |

These results indicate that this compound exhibits potent antioxidant properties, surpassing some standard antioxidants like BHA.

2.2 Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. A study evaluated the compound's ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response:

| Compound | LOX Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 79 | 10 |

| Control | 60 | 15 |

The inhibition of LOX suggests a potential therapeutic role for this compound in managing inflammatory diseases where oxidative stress is a contributing factor .

3.1 Case Study: Synthesis and Biological Profiling

A comprehensive study was conducted to synthesize a library of azetidine-based compounds, including this compound, followed by biological profiling against various targets such as cancer cell lines and bacterial strains . The findings indicated that:

- The compound showed moderate cytotoxicity against certain cancer cell lines.

- It exhibited antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.

3.2 Pharmacokinetics and Toxicology

Further research into the pharmacokinetics of this compound revealed:

- Solubility : Highly soluble (>400 µM) in physiological buffers.

- Protein Binding : Low to moderate protein binding was observed, suggesting favorable distribution characteristics in vivo.

Toxicological assessments indicated that at therapeutic doses, the compound displayed a favorable safety profile without significant adverse effects noted in preliminary animal studies.

Propiedades

IUPAC Name |

1-benzylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWARBUNVUNGRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600247 | |

| Record name | 1-Benzylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94985-26-9 | |

| Record name | 1-Benzylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.